2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-(1-methylethyl)-6-(phenylseleno)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-(1-methylethyl)-6-(phenylseleno)- is a synthetic organic compound that belongs to the class of pyrimidinediones This compound is characterized by the presence of an ethoxymethyl group, an isopropyl group, and a phenylseleno group attached to the pyrimidinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-(1-methylethyl)-6-(phenylseleno)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized through the condensation of urea with a β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced via alkylation using ethyl chloroformate in the presence of a base such as sodium hydride.
Addition of the Isopropyl Group: The isopropyl group can be added through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Incorporation of the Phenylseleno Group: The phenylseleno group can be introduced via a nucleophilic substitution reaction using phenylselenol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-(1-methylethyl)-6-(phenylseleno)- undergoes various types of chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide derivatives.
Reduction: The compound can undergo reduction reactions to remove the phenylseleno group.
Substitution: The ethoxymethyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may require nucleophiles like amines or thiols and suitable catalysts.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: De-selenated products.
Substitution: Various substituted pyrimidinedione derivatives.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-(1-methylethyl)-6-(phenylseleno)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-(1-methylethyl)-6-(phenylseleno)- involves its interaction with specific molecular targets and pathways. The phenylseleno group is known to participate in redox reactions, which can modulate the activity of enzymes and other proteins. The compound may also interact with nucleic acids and cellular membranes, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione, 1-(methoxymethyl)-5-(1-methylethyl)-6-(phenylseleno)-
- 2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-(1-methylethyl)-6-(phenylthio)-
- 2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-(1-methylethyl)-6-(phenylsulfonyl)-
Uniqueness
The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-(1-methylethyl)-6-(phenylseleno)- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
172256-06-3 |
---|---|
Molecular Formula |
C16H20N2O3Se |
Molecular Weight |
367.3 g/mol |
IUPAC Name |
1-(ethoxymethyl)-6-phenylselanyl-5-propan-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H20N2O3Se/c1-4-21-10-18-15(22-12-8-6-5-7-9-12)13(11(2)3)14(19)17-16(18)20/h5-9,11H,4,10H2,1-3H3,(H,17,19,20) |
InChI Key |
ZPIXINLYUPHPPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1C(=C(C(=O)NC1=O)C(C)C)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.